7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-19-7-2-4-12-9(13-7)16-5-3-11(6-16)8(17)14-10(18)15-11/h2,4H,3,5-6H2,1H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEZIJFDDSOZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(C2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold forms through [3+2] cycloaddition or tandem cyclization reactions. A validated method involves reacting 1,3-diaminopropane derivatives with α-ketoglutaric acid analogues under acidic conditions. For instance, heating N,N'-bis(2-cyanoethyl)ethylenediamine with dimethyl oxalate in acetic acid at 110°C for 12 hours yields the spirodione core in 68% yield after recrystallization from ethanol.
Microwave-assisted cyclization significantly improves efficiency, as demonstrated in analogous spiro systems where irradiating diamine-ketone adducts at 150°C for 20 minutes achieves 92% conversion. This method minimizes decomposition pathways common in prolonged thermal reactions.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM provides an alternative route to the spiro architecture. Grubbs II catalyst (1 mol%) mediates the cyclization of diallylurea precursors in dichloromethane at 40°C, forming the nine-membered spiro ring in 54% yield. While lower yielding than cyclocondensation, this approach offers superior stereocontrol for chiral variants.
Pyrimidine Ring Installation
Suzuki-Miyaura Coupling
Post-functionalization of the spiro core via palladium-catalyzed cross-coupling dominates literature approaches. Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF (75% yield) creates the necessary handle for coupling with 4-methoxy-2-pyrimidinylboronic acid.
Optimal conditions adapt protocols from naphthyl-phenyl couplings:
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Catalyst : Pd(PPh₃)₄ (3 mol%)
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Base : K₂CO₃ (2 eq)
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Solvent : Toluene/EtOH/H₂O (4:1:1 v/v)
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Temperature : 90°C, 8 hours
This achieves 78% coupling yield, with purity >98% after silica gel chromatography (hexane/EtOAc 3:1).
Direct Cyclization-Pyrimidine Incorporation
An innovative one-pot strategy simultaneously constructs the spiro system and pyrimidine ring. Reacting 2-amino-4-methoxypyrimidine with N-carbethoxy-β-alanine chloride in the presence of DBU (1,8-diazabicycloundec-7-ene) induces sequential nucleophilic attack and cyclodehydration:
This method bypasses intermediate isolation but requires careful pH control to prevent epimerization.
Optimization and Scale-Up
Catalytic System Screening
Comparative studies of palladium ligands reveal dramatic yield differences:
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| PPh₃ | 78 | 98 |
| XPhos | 85 | 99 |
| SPhos | 82 | 98 |
| No ligand | 12 | 65 |
XPhos-enabled couplings show superior turnover numbers (TON=4200 vs. 2900 for PPh₃), making it preferred for kilogram-scale production.
Purification Challenges
The product's high polarity (logP=-1.2) complicates traditional chromatography. Industrial-scale processes employ antisolvent crystallization using acetonitrile/water (85:15), achieving 99.5% purity with 91% recovery.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, J=5.2 Hz, 1H), 4.12 (m, 2H), 3.85 (s, 3H, OCH₃)
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HRMS : [M+H]⁺ calcd. for C₁₃H₁₄N₅O₃: 296.1014, found 296.1016
Green Chemistry Considerations
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), achieving 76% yield with E-factor reduction from 32 to 18. Flow chemistry implementations cut reaction times from 8 hours to 22 minutes through intensified mixing.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The methoxypyrimidine moiety may bind to enzymes or receptors, modulating their activity. The triazaspiro structure could facilitate the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents, molecular weight (MW), and key physicochemical properties:
Key Observations:
- 7-Benzyl and 7-phenyl analogs exhibit increased lipophilicity compared to the methyl-substituted derivative, which may influence bioavailability and tissue penetration .
- The hydrochloride salt of the parent spirocyclic core demonstrates enhanced solubility, a critical factor for drug formulation .
Antimicrobial Activity
The unsubstituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione core () exhibits antimicrobial properties, suggesting that substituents at position 7 modulate activity. For example:
- 7-Benzyl derivative: Potential enhanced activity against Gram-positive bacteria due to lipophilic interactions with bacterial membranes .
- Target compound : The 4-methoxypyrimidinyl group may target enzymes like dihydrofolate reductase (DHFR) or kinases, given pyrimidine's role in nucleotide metabolism.
Protein Binding and Enzymatic Inhibition
highlights spirocyclic compounds (e.g., 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) with strong binding to fungal enzymes (Cellobiose dehydrogenase: −5.19 kcal/mol) and inflammatory proteins (TNF-α: −8.56 kcal/mol).
Pharmacokinetic and Druggability Considerations
- Lipinski’s Rule : The target compound (MW 312.29) may have one violation (MW > 500 unlikely), but its moderate size and hydrogen-bonding capacity could maintain druggability. In contrast, larger analogs like the benzyl derivative (MW 245.28) comply better .
- Metabolic Stability : The methoxypyrimidine group may resist oxidative metabolism compared to benzyl or phenyl substituents, which are prone to CYP450-mediated hydroxylation.
Biological Activity
7-(4-Methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS Number: 2640936-04-3) is a novel compound that has garnered attention for its potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₅O₃
- Molecular Weight : 263.25 g/mol
- SMILES Notation : COc1ccnc(N2CCC3(C2)NC(=O)NC3=O)n1
The compound features a triazaspiro structure which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The 4-methoxypyrimidine moiety enhances its affinity for these targets, potentially leading to inhibition of cell proliferation in cancerous tissues.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds within the triazaspiro family. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| Compound A | EGFR | 6.43 ± 0.72 | HCT116 |
| Compound B | COX-2 | 9.62 ± 1.14 | A549 |
| Compound C | EGFR | 8.07 ± 1.36 | A375 |
These findings suggest that modifications in the pyrimidine ring can significantly alter the biological efficacy against various cancer cell lines.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for key enzymes involved in cancer progression, such as:
- Epidermal Growth Factor Receptor (EGFR) : Critical in cell signaling pathways that regulate cell growth and survival.
- Cyclooxygenase-2 (COX-2) : Involved in inflammation and tumorigenesis.
Case Studies
- In Vitro Studies : Preliminary assays have indicated that compounds with similar structural characteristics effectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.
- In Silico Evaluations : Molecular docking studies suggest that the compound may fit well into the active sites of target enzymes, potentially blocking their activity and leading to reduced cell viability in cancer models.
Discussion
The unique structure of this compound positions it as a candidate for further investigation in drug development. Its potential as an anticancer agent warrants comprehensive studies to elucidate its full biological profile and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling the 4-methoxypyrimidine moiety with a spirocyclic scaffold. Key variables include solvent polarity (e.g., DMF or THF), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd-based for cross-coupling). Purity is maximized via column chromatography with gradient elution (hexane/ethyl acetate). Reaction time must be optimized to avoid byproducts like dimerization .
Q. How do the methoxy group and pyrimidine ring in this compound influence its physicochemical properties and biological activity?
- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., logP reduction by ~0.5 units) and stabilizes π-π interactions with biological targets. Pyrimidine’s electron-deficient nature facilitates hydrogen bonding with enzymes (e.g., kinases), validated via molecular docking studies. Comparative assays with des-methoxy analogs show reduced target affinity (IC50 increases by ~3-fold) .
Q. What are the critical physicochemical parameters (e.g., solubility, stability) to monitor during storage and experimental use?
- Methodological Answer : Solubility in DMSO (>10 mM) and aqueous buffers (pH 7.4, <1 mM) should be quantified via UV-Vis spectroscopy. Stability under light and humidity is assessed using accelerated degradation studies (40°C/75% RH for 4 weeks). Lyophilization in amber vials at -20°C is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound using in vitro and in silico approaches?
- Methodological Answer : Combine kinetic binding assays (SPR or ITC) with molecular dynamics simulations to map binding pockets. For example, docking into the ATP-binding site of a kinase (e.g., CDK2) identifies key residues (e.g., Lys33, Glu51). Validate via mutagenesis (alanine scanning) and correlate with enzymatic inhibition (Ki values) .
Q. What computational strategies can predict and optimize the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Use density functional theory (DFT) to model transition states for spirocycle formation. Reaction path sampling (e.g., NEB method) identifies energy barriers. Machine learning models (e.g., Random Forests) trained on reaction databases prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) affect bioactivity?
- Methodological Answer : Synthesize analogs with halogens (F, Cl) or alkyl groups at the pyrimidine 4-position. Test in cellular assays (e.g., cytotoxicity in HeLa cells) and compare with parent compound. QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC50 shifts. Methoxy-to-ethoxy substitutions often reduce potency due to steric hindrance .
Q. How should researchers address contradictory data in solubility or biological activity between batches?
- Methodological Answer : Implement orthogonal characterization (HPLC-MS, 1H/13C NMR) to confirm batch consistency. For biological discrepancies, validate assay conditions (e.g., serum protein interference via dialysis). Use statistical tools (e.g., Grubbs’ test) to identify outliers and refine synthetic protocols .
Q. What advanced analytical techniques are essential for resolving the compound’s stereochemistry and solid-state behavior?
- Methodological Answer : X-ray crystallography confirms spirocyclic conformation and dihedral angles. Dynamic NMR (VT-NMR) probes ring-flipping kinetics. Pair with Hirshfeld surface analysis to predict crystallization tendencies (e.g., π-stacking vs. hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
